

physicochemical properties of 4-Fluoro-2-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Fluoro-2-(methylsulfonyl)aniline

Cat. No.: B1442259

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **4-Fluoro-2-(methylsulfonyl)aniline**

Introduction

4-Fluoro-2-(methylsulfonyl)aniline is a substituted aniline derivative that serves as a crucial building block in modern medicinal chemistry and materials science. Its unique trifunctional substitution pattern—an amine, a fluorine atom, and a methylsulfonyl group on an aromatic scaffold—imparts a distinct set of physicochemical properties that are highly sought after in the design of complex molecules. The strategic incorporation of a fluorine atom can significantly enhance metabolic stability, binding affinity, and membrane permeability, while the electron-withdrawing sulfonyl group can modulate the basicity (pK_a) of the aniline nitrogen and act as a hydrogen bond acceptor.^{[1][2][3]} This guide provides an in-depth analysis of the core physicochemical characteristics of **4-Fluoro-2-(methylsulfonyl)aniline**, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage its properties in synthetic applications.

Chemical Identity and Molecular Structure

Correctly identifying a chemical entity is the foundation of all subsequent research. **4-Fluoro-2-(methylsulfonyl)aniline** is registered under the following identifiers:

- Chemical Name: **4-Fluoro-2-(methylsulfonyl)aniline**^[4]

- CAS Number: 1197193-21-7[\[4\]](#)
- Molecular Formula: C₇H₈FNO₂S[\[4\]](#)
- Synonyms: 4-fluoro-2-(methylsulfonyl)Benzenamine[\[4\]](#)

The structural arrangement of its functional groups is paramount to its chemical behavior.

Caption: 2D Structure of **4-Fluoro-2-(methylsulfonyl)aniline**.

Core Physicochemical Properties

The utility of a synthetic building block is defined by its physical and chemical properties. These parameters govern its solubility, reactivity, and pharmacokinetic potential when incorporated into a larger molecule. The properties of **4-Fluoro-2-(methylsulfonyl)aniline** are summarized below.

Property	Value	Source	Significance in Application
Molecular Weight	189.21 g/mol	[4]	Adheres to Lipinski's Rule of Five, making it suitable for developing orally bioavailable drug candidates.
Boiling Point	$386.4 \pm 42.0 \text{ }^{\circ}\text{C}$ (Predicted)	[4]	High boiling point indicates low volatility and strong intermolecular forces, typical for solids at room temperature.
Density	$1.374 \pm 0.06 \text{ g/cm}^3$ (Predicted)	[4]	Useful for reaction scaling and process chemistry calculations.
XLogP3	1.1	[4]	Indicates moderate lipophilicity. The hydrophilic sulfonyl group and amine balance the lipophilic aromatic ring and fluorine, providing a favorable profile for membrane permeability without excessive partitioning into fatty tissues. [3]

Hydrogen Bond Donor Count	1 (from -NH ₂)	[4]	The primary amine group can engage in hydrogen bonding, which is critical for receptor binding interactions.
Hydrogen Bond Acceptor Count	4 (2 from -SO ₂ , 1 from -F, 1 from -N)	[4]	Multiple acceptor sites, particularly the sulfonyl oxygens, allow for strong, directional interactions with biological targets.
Topological Polar Surface Area (TPSA)	68.5 Å ²	[4]	Suggests good potential for oral absorption and cell permeability, as it falls below the 140 Å ² threshold often associated with poor bioavailability.
Rotatable Bond Count	1 (C-S bond)	[4]	Low rotational freedom contributes to a more rigid conformation, which can be advantageous for achieving high-affinity binding to a target protein by reducing the entropic penalty.

Spectroscopic Characterization Workflow

Structural verification is a non-negotiable step in synthesis. A combination of spectroscopic methods is required to confirm the identity and purity of **4-Fluoro-2-(methylsulfonyl)aniline**.

Caption: Standard workflow for spectroscopic verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise arrangement of atoms. For this molecule, a combination of ^1H , ^{13}C , and ^{19}F NMR experiments would provide unambiguous confirmation.

- ^1H NMR: Expected signals would include a singlet for the methyl (CH_3) protons around 3.0-3.3 ppm, a broad singlet for the amine (NH_2) protons (which may be solvent-dependent), and a complex multiplet pattern for the three aromatic protons, influenced by both fluorine and sulfonyl substitution.
- ^{13}C NMR: The spectrum would show seven distinct carbon signals. The methyl carbon would appear upfield, while the six aromatic carbons would have shifts determined by their substituents. Carbon atoms directly bonded to fluorine will exhibit a large one-bond coupling constant (^{1}JCF).[\[5\]](#)
- ^{19}F NMR: A single resonance would be observed, with its chemical shift and coupling to adjacent protons providing definitive proof of the fluorine's position on the aromatic ring.[\[5\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups present in the molecule. The spectrum is expected to show characteristic absorption bands.

- N-H Stretch: A doublet (due to symmetric and asymmetric stretching) in the $3300\text{-}3500\text{ cm}^{-1}$ region, characteristic of a primary amine ($-\text{NH}_2$).[\[6\]](#)[\[7\]](#)
- C-H Stretch: Aromatic C-H stretches typically appear just above 3000 cm^{-1} , while the aliphatic C-H stretch of the methyl group appears just below 3000 cm^{-1} .[\[8\]](#)
- S=O Stretch: Two strong, sharp bands corresponding to the asymmetric and symmetric stretching of the sulfonyl (SO_2) group, typically found between $1350\text{-}1300\text{ cm}^{-1}$ and $1160\text{-}1120\text{ cm}^{-1}$, respectively. This is a highly diagnostic feature.
- C-F Stretch: A strong absorption in the fingerprint region, typically between $1250\text{-}1000\text{ cm}^{-1}$, confirming the presence of the carbon-fluorine bond.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. For **4-Fluoro-2-(methylsulfonyl)aniline**, high-resolution mass spectrometry (HRMS) would show a molecular ion peak $[M+H]^+$ at m/z 190.0336, corresponding to the exact mass of the protonated species ($C_7H_9FNO_2S^+$).

Reactivity, Stability, and Applications

Chemical Stability and Handling

The molecule is generally stable under standard laboratory conditions, though like most anilines, it may be sensitive to light and air over long periods and should be stored in a cool, dark place under an inert atmosphere. It is incompatible with strong oxidizing agents. Safety protocols should include the use of personal protective equipment such as gloves and safety glasses, as related aniline compounds can cause skin, eye, and respiratory irritation.[9]

Reactivity and Synthetic Utility

The molecule's value lies in the differential reactivity of its functional groups.

- **The Amine Group:** The primary amine is the most reactive site for nucleophilic chemistry. It can be readily acylated, alkylated, or used in diazotization reactions to introduce other functionalities. Its basicity is significantly reduced by the strong electron-withdrawing effects of the ortho-sulfonyl and para-fluoro substituents, making it a much weaker base than aniline itself. This modulation of pKa is a key strategy in drug design to control the ionization state of a molecule at physiological pH.[2]
- **The Aromatic Ring:** The ring is deactivated towards electrophilic aromatic substitution due to the sulfonyl and fluoro groups. However, the amine group is a strong activator, directing electrophiles to the positions ortho and para to it (positions 3 and 5). This allows for selective late-stage functionalization.

This combination of features makes **4-Fluoro-2-(methylsulfonyl)aniline** an invaluable intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors and other pharmaceuticals where precise molecular recognition is essential.[10][11]

Illustrative Experimental Protocols

The following protocols are provided as illustrative examples of how this compound might be synthesized and analyzed. They are conceptual and must be adapted and optimized for specific laboratory conditions.

Conceptual Synthesis Workflow

A plausible synthetic route involves the construction of the substituted benzene ring through sequential, regioselective reactions.

Caption: A plausible synthetic pathway to the target molecule.

Methodology:

- **Thiomethylation:** Start with a suitable precursor like 1-fluoro-2-nitrobenzene. React it with sodium thiomethoxide in a polar aprotic solvent (e.g., DMF, DMSO). The highly activated position ortho to the nitro group is susceptible to nucleophilic aromatic substitution, displacing a fluoride or other suitable leaving group to install the methylthio ether.
- **Oxidation:** The resulting methylthio group is then oxidized to the methylsulfonyl group. This is reliably achieved using a strong oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®) in a solvent like dichloromethane or methanol/water. This step is typically high-yielding and clean.
- **Reduction:** The final step is the reduction of the nitro group to the primary amine. Standard conditions, such as iron powder in acidic medium (e.g., HCl or acetic acid) or catalytic hydrogenation (H_2 gas with a palladium on carbon catalyst), are effective for this transformation, yielding the final product.^[12]

Protocol: Acquiring an IR Spectrum via ATR

- **Instrument Preparation:** Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) of the FT-IR spectrometer is clean. Record a background spectrum of the empty crystal.
- **Sample Application:** Place a small, representative amount (a few milligrams) of the solid **4-Fluoro-2-(methylsulfonyl)aniline** powder directly onto the center of the ATR crystal.

- **Apply Pressure:** Use the instrument's pressure arm to press the sample firmly and evenly against the crystal. Consistent pressure is crucial for obtaining a high-quality, reproducible spectrum.
- **Data Acquisition:** Scan the sample over the desired range (typically 4000-400 cm^{-1}). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- **Data Processing:** The resulting spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot. Label the significant peaks corresponding to the functional groups identified previously.

Conclusion

4-Fluoro-2-(methylsulfonyl)aniline is a sophisticated synthetic intermediate whose value is derived from a carefully orchestrated interplay of its constituent functional groups. Its moderate lipophilicity, extensive hydrogen bonding capability, and conformationally restrained structure make it an exemplary scaffold for modern drug design. A thorough understanding of its physicochemical properties, spectroscopic signatures, and chemical reactivity, as detailed in this guide, is essential for any researcher seeking to harness its full potential in the creation of novel, high-value molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. echemi.com [echemi.com]
- 5. mdpi.com [mdpi.com]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. m.youtube.com [m.youtube.com]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. synquestlabs.com [synquestlabs.com]
- 10. chemimpex.com [chemimpex.com]
- 11. ossila.com [ossila.com]
- 12. researchgate.net [researchgate.net]

• To cite this document: BenchChem. [physicochemical properties of 4-Fluoro-2-(methylsulfonyl)aniline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1442259#physicochemical-properties-of-4-fluoro-2-methylsulfonyl-aniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com